Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
Overview
Description
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is a bright yellow crystalline powder . It is used as a reactant for the synthesis of amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes with electroluminescent properties, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate .
Chemical Reactions Analysis
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is used as a reactant for the synthesis of amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes with electroluminescent properties, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate . It is also used for one-electron oxidation to produce tetravalent cerium compounds .Physical And Chemical Properties Analysis
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is a bright yellow crystalline powder . It has a melting point of 132-140 °C . The IUPAC name is cerium (3+) tris (bis (trimethylsilyl)azanide) and the molecular formula is C18H54CeN3Si6 .Scientific Research Applications
Gas-Phase Electron Diffraction Studies
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) has been examined through gas-phase electron diffraction studies, revealing its monomeric molecules' structure with C3 symmetry. The analysis provided insights into bond lengths, valence angles, and the nonplanar configuration of the compound, suggesting its potential for further structural and theoretical chemistry studies (Fjeldberg & Andersen, 1985).
Catalytic Activities in Organic Synthesis
Research has demonstrated the efficacy of tris[N,N-bis(trimethylsilyl)amide] complexes of group 3 metals, including cerium, as catalysts for organic synthesis reactions. For instance, these complexes have catalyzed the aminomethylation reactions of ortho-C-H bond addition of pyridine derivatives, showcasing their utility in the development of novel synthetic methodologies (Nagae et al., 2015).
Deoxygenative Reduction of Amides
Tris[N,N-bis(trimethylsilyl)amide]lanthanum, a related compound, has shown efficiency and selectivity as a catalyst for the deoxygenative reduction of tertiary and secondary amides with pinacolborane. This reaction tolerates various functional groups and is selective for hydroboration, highlighting the compound's potential in homogeneous catalysis and functional group transformations (Barger et al., 2020).
Synthesis and Structural Analysis
The compound has also been utilized in synthesizing bis(η5-cyclopentadienyl)[bis(trimethylsilyl)amido]cerium(III), with studies revealing detailed structural dynamics and reactivity profiles. This research contributes to our understanding of organometallic chemistry and the synthesis of novel compounds (Baisch et al., 2006).
Safety And Hazards
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is considered hazardous. It is a flammable solid and in contact with water, it releases flammable gases . It causes severe skin burns and eye damage . It also causes serious eye damage and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
bis(trimethylsilyl)azanide;cerium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Ce/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZDYUESIKMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ce+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54CeN3Si6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) | |
CAS RN |
41836-21-9 | |
Record name | Tris[N,N-bis(trimethylsilyl)amide]cerium(III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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